(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
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Overview
Description
(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is a chemical compound that features a combination of a substituted phenyl ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Substitution Reactions: The phenyl ring is substituted with chlorine and fluorine atoms through electrophilic aromatic substitution reactions.
Coupling Reactions: The imidazole moiety is then coupled with the substituted phenyl ring using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the halogenated phenyl ring, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-3-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride
- (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine
- (4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanol
Uniqueness
(4-chloro-2-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2137674-33-8 |
---|---|
Molecular Formula |
C11H12Cl2FN3 |
Molecular Weight |
276.1 |
Purity |
95 |
Origin of Product |
United States |
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